molecular formula C12H6Br4O B1530858 2,3',4',5'-Tetrabromodiphenyl ether CAS No. 446254-43-9

2,3',4',5'-Tetrabromodiphenyl ether

Cat. No. B1530858
M. Wt: 485.79 g/mol
InChI Key: NCSWBJSFVPJPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’,4’,5’-Tetrabromodiphenyl ether is a chemical compound with the molecular formula C12H6Br4O . It is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants .


Molecular Structure Analysis

The molecular structure of 2,3’,4’,5’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .


Physical And Chemical Properties Analysis

The average mass of 2,3’,4’,5’-Tetrabromodiphenyl ether is 485.791 Da and its monoisotopic mass is 481.715179 Da .

Scientific Research Applications

Environmental Contamination and Remediation

2,3',4',5'-Tetrabromodiphenyl ether, as a polybrominated diphenyl ether (PBDE), has been extensively studied for its persistence and bioaccumulation in the environment. Studies have focused on its photo-removal from liquid media, highlighting advanced oxidation processes as effective remediation techniques. For instance, a novel visible-light-driven (VLD) artificial Z-scheme system was developed for the photo-removal of BDE-47 (a congener of 2,3',4',5'-Tetrabromodiphenyl ether), demonstrating a removal efficiency of 93.4% under visible light irradiation. This study suggests a green and promising strategy for utilizing solar energy to remove PBDEs in liquid media (Liang et al., 2019).

Material Science and Polymer Research

Research in material science has explored the synthesis of novel polymers and copolymers incorporating ether and brominated moieties for applications in high-temperature fuel cells and other advanced technologies. For example, novel poly(aryl ether sulfone) copolymers containing biphenylpyridine and tetramethyl biphenyl moieties were synthesized, exhibiting excellent film-forming properties, mechanical integrity, and high modulus up to 250°C. These materials are notable for their high glass transition temperatures and oxidative stability, which are crucial for applications in proton exchange membrane fuel cells (PEMFC) (Pefkianakis et al., 2005).

Toxicokinetics and Metabolism

The toxicokinetics of BDE 47, a congener of 2,3',4',5'-Tetrabromodiphenyl ether, has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) in mammals. One study on female mice demonstrated that over 80% of the administered dose was absorbed after oral or intratracheal administration. This research is critical for assessing the health risk of PBDE exposure in humans, emphasizing the compound's rapid excretion and the potential for bioaccumulation based on biphasic elimination half-lives (Staskal et al., 2004).

properties

IUPAC Name

1,2,3-tribromo-5-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSWBJSFVPJPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879896
Record name BDE-76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4',5'-Tetrabromodiphenyl ether

CAS RN

446254-43-9
Record name 2,3',4',5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4',5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484WSW570C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',4',5'-Tetrabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,3',4',5'-Tetrabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
2,3',4',5'-Tetrabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,3',4',5'-Tetrabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
2,3',4',5'-Tetrabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,3',4',5'-Tetrabromodiphenyl ether

Citations

For This Compound
83
Citations
H Xu, C Feng, Y Cao, Y Lu, J Xi, J Ji, D Lu, XY Zhang… - Chemosphere, 2019 - Elsevier
2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) is a predominant polybromodiphenyl ether congener in the environment. Its absorption, excretion, and metabolism in animals have …
Number of citations: 7 www.sciencedirect.com
TF Bidleman, A Andersson, S Brugel… - … Science: Processes & …, 2019 - pubs.rsc.org
Marine macroalgae are used worldwide for human consumption, animal feed, cosmetics and agriculture. In addition to beneficial nutrients, macroalgae contain halogenated natural …
Number of citations: 14 pubs.rsc.org
M Unger, L Asplund, G Marsh, Ö Gustafsson - Chemosphere, 2010 - Elsevier
A previously unidentified yet abundant substituted polybrominated diphenyl ether (PBDE) was isolated from a northern bottlenose whale (Hyperoodon ampullatus) found dead in the …
Number of citations: 14 www.sciencedirect.com
S Simpson, MS Gross, JR Olson, E Zurek… - Analytical …, 2015 - ACS Publications
The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) was used to predict the boiling points of several polybrominated diphenyl ethers (PBDEs) and methylated …
Number of citations: 14 pubs.acs.org
K Haraguchi, Y Kotaki, JR Relox Jr… - Journal of agricultural …, 2010 - ACS Publications
Naturally produced brominated phenoxyphenols (OH-PBDEs) and phenoxyanisoles (MeO-PBDEs) were analyzed in aquatic plants (16 genera of green, brown, and red algae and …
Number of citations: 53 pubs.acs.org
K Haraguchi, Y Hisamichi, Y Kotaki… - … science & technology, 2009 - ACS Publications
Naturally produced halogenated bipyrroles (HBPs) and methoxylated tetraBDEs (MeO-tetraBDEs) are lipophilic and persistent, and therefore may bioaccumulate with higher trophic …
Number of citations: 54 pubs.acs.org
S Moffatt - 2011 - open.library.ubc.ca
Polybrominated diphenyl ethers (PBDEs) are halogenated aromatic hydrocarbons that have been used as additive flame-retardants in a variety of consumer products since 1965. The …
Number of citations: 3 open.library.ubc.ca
Q Xie, J Chen, H Zhao, X Wang, HB Xie - … Science: Processes & …, 2015 - pubs.rsc.org
Hydroxylated polyhalodiphenyl ethers (HO-PXDEs) are emerging aquatic pollutants. Previous studies have shown that HO-PXDEs can photogenerate dioxins and phenolic compounds. …
Number of citations: 7 pubs.rsc.org
H Liu, H Zhao, X Quan, Y Zhang, S Chen, H Zhao - Chemosphere, 2011 - Elsevier
Hydroxylated polybrominated diphenyl ethers (HO-PBDEs) have received significant attention due to their toxicities and universal presence in the environmental matrices. However, …
Number of citations: 36 www.sciencedirect.com
GÖ Marsh, M Athanasiadou… - … science & technology, 2005 - ACS Publications
Bioaccumulation of persistent organic compounds can eventually lead to concentrations in wildlife and humans that are deleterious to health. The present paper documents the …
Number of citations: 109 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.